molecular formula C14H11I4NO2 B1683144 Thyroxamine CAS No. 3571-49-1

Thyroxamine

Cat. No. B1683144
CAS RN: 3571-49-1
M. Wt: 732.86 g/mol
InChI Key: NMRKJTPVKAFIII-UHFFFAOYSA-N
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Description

Thyroxamine is a major hormone derived from the thyroid gland.

Scientific Research Applications

Alpha-Adrenergic Blocking Agent

Thyroxamine is an alpha-adrenergic blocking agent which works by competitive antagonism of norepinephrine. It is used as an ophthalmic solution for producing miosis without affecting intraocular pressure or ciliary muscle-controlled facility of outflow. The potential applications of thyroxamine in this context include reversal of phenylephrine mydriasis, treatment of angle-closure glaucoma, and aiding in the repositioning of intraocular lenses, among others (Wand & Grant, 1980).

Peripheral Vascular Disease Treatment

Thyroxamine has been applied in the treatment of peripheral vascular diseases. As an α-adrenergic-receptor-blocking agent, it has been used in the form of an ointment for severe ischemic disease of lower limbs, where it showed a lesser fall in temperature on the treated sites compared to placebo (Turner, Harrison, & Schoenfeldt, 1969).

Effect on Oxygen Uptake

Research indicates that thyroxamine significantly increases the oxygen uptake of the heart in vitro, although it does not increase the total body oxygen consumption or liver oxygen uptake (Saunders et al., 1959).

Impact on Pupil Dynamics

Thyroxamine has been studied for its effects on the human pupil, particularly for its role in inducing miosis and reversing drug-induced mydriasis. This property of thyroxamine makes it potentially useful for diagnosing angle-closure glaucoma and reversing the effects of mydriasis-inducing drugs (Lee et al., 1983).

Pharmacological Actions of Thyronamines and Derivatives

Thyronamines, derived from thyroxamine, are endogenous compounds with significant pharmacological actions. They are involved in various physiological processes, including body temperature regulation, cardiac function, energy metabolism, and neurological functions. The specific receptors and target molecules for thyronamines are under investigation, highlighting their potential in developing new drugs (Hoefig, Zucchi, & Köhrle, 2016).

properties

IUPAC Name

4-[4-(2-aminoethyl)-2,6-diiodophenoxy]-2,6-diiodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11I4NO2/c15-9-5-8(6-10(16)13(9)20)21-14-11(17)3-7(1-2-19)4-12(14)18/h3-6,20H,1-2,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMRKJTPVKAFIII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11I4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70189230
Record name Thyroxamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70189230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

732.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thyroxamine

CAS RN

3571-49-1
Record name Thyroxamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003571491
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thyroxamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70189230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name THYROXAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21R0Z63YKK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
163
Citations
MB Dratman - Thyroid Hormones, 1978 - books.google.com
The concept of “hormone,” implying purely information-carrying functions, may obscure rather than clarify the mechanism of action of iodothyronines. No single set of cellular control …
Number of citations: 24 books.google.com
MB Dratman - Journal of Theoretical Biology, 1974 - Elsevier
The concept of a hormone inevitably carries with it a set of specific connotations and prejudices which in the case of thyroxin may obscure rather than elucidate its mechanism of action. …
Number of citations: 115 www.sciencedirect.com
JN Ashley, CR Harington - Biochemical Journal, 1928 - ncbi.nlm.nih.gov
… The chloroacetate was obtained by dissolving thyroxamine in awarm aqueous solution of chloroacetic acid and allowing to cool. It formed fine hair-like needles, which were fairly readily …
Number of citations: 45 www.ncbi.nlm.nih.gov
HA Selenkow, SP Asper Jr - Physiological Reviews, 1955 - journals.physiology.org
… thyroxamine have been concerned with the conversion of thyroxine by peripheral tissues to a metabolite similar or identical to thyroxamine … ; similarly, thyroxamine has been shown to …
Number of citations: 126 journals.physiology.org
J Lerman, CR Harington… - The Journal of Clinical …, 1952 - academic.oup.com
FOR some time we have been assaying the various components of thyroglobulin and some derivatives of thyroxine. Recently we reported on the optical isomers of thyroxine (1) and on …
Number of citations: 25 academic.oup.com
K Tomita, HA Lardy - Journal of Biological Chemistry, 1956 - Elsevier
Although it has been clearly established that thyroxine is the main circulating form of the thyroid hormone (1, 2), there is some evidence in favor of the view that it must be converted to …
Number of citations: 59 www.sciencedirect.com
E Frieden, RJ Winzler - Journal of Biological Chemistry, 1948 - Elsevier
Methods Amphibian lbfetamorphosis-The effect of thyroxine and its analogues on amphibian metamorphosis was followed by observing the diminution of total body length essentially …
Number of citations: 51 www.sciencedirect.com
V Felt, I Ploc - Endokrinologie, 1982 - europepmc.org
Inhibition constants describing competitive potency of thyroactive analogues and cortisol against labelled triiodothyronine (T3) in cytosol in human leukocytes were determined in the …
Number of citations: 3 europepmc.org
J Köhrle, H Biebermann - Endocrine reviews, 2019 - academic.oup.com
… Thus, recombinantly expressed human ODC was incubated with TH substrates and shown to decarboxylate both T4 and 3,5-T2 to the corresponding TAMs, that is, thyroxamine and 3,5-…
Number of citations: 35 academic.oup.com
B Hagihara, K Tagawa, I Morikawa, M Shin, K Okunuki - Nature, 1958 - nature.com
… Relative kmZkTkZ effect of thyroxine, triiodothyronine, thyroxamine, thyroglobulin and iodocasein_when fed at their optimal concentrations to Corcyra larvæ. . The figure represents the …
Number of citations: 29 www.nature.com

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